2,3,6-Trichlorobenzenesulfonyl chloride
Description
2,3,6-Trichlorobenzenesulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted with three chlorine atoms at the 2-, 3-, and 6-positions and a sulfonyl chloride (-SO₂Cl) functional group. It is primarily used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. The compound’s reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions.
Synthesis:
The synthesis typically involves chlorination of benzenesulfonyl chloride derivatives. describes a process where trichlorobenzenesulfonyl chloride is precipitated after reaction completion, followed by washing with water and nitric acid to oxidize low-sulfur impurities. Catalysts such as AlCl₃ or FeCl₃ are employed in condensation reactions with chlorobenzene at 145–155°C .
Properties
Molecular Formula |
C6H2Cl4O2S |
|---|---|
Molecular Weight |
280.0 g/mol |
IUPAC Name |
2,3,6-trichlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Cl4O2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H |
InChI Key |
IPIBHGIAEBDUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trichlorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of benzene followed by sulfonation. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and a sulfonating agent like sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of 2,3,6-trichlorobenzene-1-sulfonyl chloride is carried out in large reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to maximize yield and purity. The process involves continuous monitoring and optimization to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in further electrophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms and the sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or bromine (Br2) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or sodium thiolate (NaS) are commonly used under basic or neutral conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,3,6-Trichlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Utilized in the development of sulfonamide-based drugs with antibacterial and antifungal properties.
Industry: Applied in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,3,6-trichlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on molecules. This reactivity is exploited in the synthesis of sulfonamide drugs, where the compound reacts with amine groups on target molecules to form stable sulfonamide linkages .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : Likely C₆H₂Cl₃O₂S (inferred from analogous compounds in ).
- logP (Octanol-Water Partition Coefficient): 3.574 (shared with structurally similar sulfonyl chlorides) .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2,3,6-trichlorobenzenesulfonyl chloride with key analogues:
Physicochemical Properties
- logP Consistency : All trichlorobenzenesulfonyl chlorides share a logP of 3.574, indicating similar hydrophobicity regardless of substitution pattern . This suggests comparable solubility profiles in organic solvents.
- Thermal Stability : Brominated analogues (e.g., 2,4,6-Tribromobenzenesulfonyl chloride) may exhibit higher decomposition temperatures due to stronger C-Br bonds compared to C-Cl bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
